![molecular formula C20H16O B121283 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol CAS No. 6272-55-5](/img/structure/B121283.png)
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol
Overview
Description
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is a derivative of benzopyrene . It is activated by hepatic cytosol into electrophilic sulfuric acid esters, which are capable of forming covalent DNA adducts and inducing mutations .
Molecular Structure Analysis
The molecular formula of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is C20H16O . The molecular weight is 272.3 . The InChI code is InChI=1S/C20H16O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14 (11-17 (15)18)20 (16)19 (12)13/h1,3-4,7-11,18,21H,2,5-6H2 .Chemical Reactions Analysis
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is activated by hepatic cytosol into electrophilic sulfuric acid esters . These esters are capable of forming covalent DNA adducts and inducing mutations .Physical And Chemical Properties Analysis
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is a crystalline solid . It is soluble in DMF and DMSO at 30 mg/ml, and in ethanol at 0.2 mg/ml .Scientific Research Applications
Activation of Aryl Hydrocarbon Receptors (AhRs)
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is involved in the activation of aryl hydrocarbon receptors (AhRs) and subsequent activation of downstream signaling pathways .
Induction of Oxidative Stress
This compound can induce oxidative stress, which can cause DNA damage and activate DNA repair pathways .
Formation of Electrophilic Sulfuric Acid Esters
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is a benzopyrene derivative that is activated by hepatic cytosol into electrophilic sulfuric acid esters . These esters are capable of forming covalent DNA adducts and inducing mutations .
Activation of Transcription Factors
Activation of AhRs by 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol can trigger the activation of transcription factors like NF-κB and AP-1, leading to the expression of genes involved in inflammation, cell proliferation, and apoptosis .
Synthesis of Fluorinated Benzo[a]pyrene Derivatives
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol may be used as a starting material in the synthesis of (±)- trans -7,8-dihydroxy-6-fluoro-7,8-dihydrobenzo [a]pyrene .
Study of Laser Excited Fluorescence-Line-Narrowed Spectrum
The laser excited fluorescence-line-narrowed spectrum of DNA modified with 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol has been obtained in a water-glycerol-ethanol glass at 4.2 K .
Mechanism of Action
Target of Action
The primary target of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol is DNA . This compound is a benzopyrene derivative that is activated by hepatic cytosol into electrophilic sulfuric acid esters . These esters are capable of forming covalent DNA adducts .
Mode of Action
The compound interacts with its target, DNA, by forming covalent bonds . This interaction is facilitated by the activation of the compound into electrophilic sulfuric acid esters by hepatic cytosol . The resulting changes include the formation of DNA adducts and the induction of mutations .
Biochemical Pathways
The compound affects the biochemical pathway involving the Aryl hydrocarbon Receptor (AhR) . Activation of AhRs by the compound can trigger the activation of transcription factors like NF-κB and AP-1 , leading to the expression of genes involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
The compound’s activation by hepatic cytosol suggests that it undergoes metabolism in the liver
Result of Action
The molecular and cellular effects of the compound’s action include the formation of covalent DNA adducts and the induction of mutations . Additionally, the compound can induce oxidative stress, which can cause DNA damage and activate DNA repair pathways .
Action Environment
Given that the compound is activated by hepatic cytosol , factors that affect liver function could potentially influence the compound’s action.
Safety and Hazards
properties
IUPAC Name |
7,8,9,10-tetrahydrobenzo[a]pyren-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,18,21H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUQFYXBPGXTKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259958 | |
Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol | |
CAS RN |
6272-55-5 | |
Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6272-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272555 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6272-55-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Hydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is regioselective functionalization crucial in this synthesis, and how does 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol facilitate it?
A1: Regioselective functionalization is critical in organic synthesis as it allows for the targeted modification of a specific site within a molecule, even in the presence of multiple reactive groups. In the synthesis described [], the goal is to introduce a fluorine atom specifically at the 6th position of the 7,8,9,10-tetrahydrobenzo[a]pyren-7-ol molecule. This selectivity is achieved by exploiting the hydroxyl group (-OH) already present at the 7th position. The hydroxyl group acts as a directing group by forming a hydrogen bond with the brominating agent, N-bromosaccharin. This interaction brings the brominating agent into close proximity with the 6th position, favoring bromination at that specific site. Without this regioselective control, multiple bromination products would form, significantly reducing the yield of the desired compound and complicating the synthesis.
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